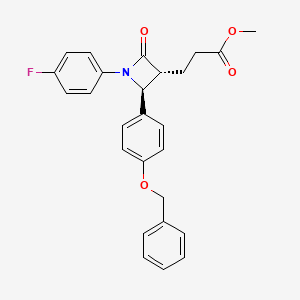

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate

CAS No.: 204589-80-0

Cat. No.: VC2450794

Molecular Formula: C26H24FNO4

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204589-80-0 |

|---|---|

| Molecular Formula | C26H24FNO4 |

| Molecular Weight | 433.5 g/mol |

| IUPAC Name | methyl 3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate |

| Standard InChI | InChI=1S/C26H24FNO4/c1-31-24(29)16-15-23-25(28(26(23)30)21-11-9-20(27)10-12-21)19-7-13-22(14-8-19)32-17-18-5-3-2-4-6-18/h2-14,23,25H,15-17H2,1H3/t23-,25-/m1/s1 |

| Standard InChI Key | KYSALESRYJDXBT-ILBGXUMGSA-N |

| Isomeric SMILES | COC(=O)CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

| SMILES | COC(=O)CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

| Canonical SMILES | COC(=O)CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Introduction

Structural Characteristics and Chemical Properties

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate belongs to the azetidine class of compounds, characterized by a four-membered ring containing a nitrogen atom. The compound possesses specific stereochemistry, indicated by the (2S,3R) configuration, which is crucial for its biological activity and chemical behavior. The molecular structure features several key components: an azetidinone (β-lactam) ring, a benzyloxy group attached to a phenyl ring, a fluorophenyl substituent, and a methyl propanoate side chain.

Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 204589-80-0 |

| Molecular Formula | C26H24FNO4 |

| Molecular Weight | 433.5 g/mol |

| IUPAC Name | methyl 3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate |

| Density | 1.238 g/cm³ |

| Boiling Point | ~628.31°C at 760 mmHg |

| Standard InChIKey | KYSALESRYJDXBT-ILBGXUMGSA-N |

The compound features multiple functional groups that contribute to its reactivity profile, including an ester group, a β-lactam ring, aromatic rings, and an ether linkage. These structural elements provide numerous sites for potential chemical modifications and interactions with biological targets. The stereochemistry at positions 2S and 3R is particularly significant, as it determines the three-dimensional arrangement of substituents around the azetidinone ring, potentially affecting biological activity.

Synthesis and Preparation Methods

The synthesis of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate typically involves complex organic chemistry techniques requiring precise control over reaction conditions to ensure the correct stereochemistry and structural integrity of the final product.

Synthetic Strategies

The preparation of this compound generally follows a multi-step synthetic route that may include:

-

Formation of the azetidinone (β-lactam) ring structure through cyclization reactions

-

Introduction of the benzyloxy group to the appropriate phenyl position

-

Incorporation of the 4-fluorophenyl substituent on the nitrogen atom

-

Addition of the methyl propanoate side chain with careful control of stereochemistry

-

Purification and isolation of the final product with the desired (2S,3R) configuration

Each of these steps requires specific reaction conditions, catalysts, and techniques to achieve high yields and stereoselectivity. Advanced methods such as asymmetric synthesis or chiral auxiliaries may be employed to control the stereochemical outcome of key steps in the synthesis.

Industrial Scale Production Considerations

For larger-scale production, considerations must include:

-

Optimization of reaction conditions for improved yield and purity

-

Development of continuous flow processes or batch reactions

-

Implementation of green chemistry principles to reduce waste and environmental impact

-

Quality control measures to ensure consistent stereochemical purity

-

Cost-effective sourcing of starting materials and reagents

Reactivity and Chemical Behavior

The chemical behavior of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is largely determined by its functional groups and stereochemical configuration.

Comparison with Related Compounds

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is structurally related to several compounds with similar chemical frameworks.

Related Compound Analysis

A closely related compound is 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid (CAS: 204589-82-2), which differs only in the absence of the methyl group on the ester functionality . This conversion between the methyl ester and the free acid represents a common transformation in medicinal chemistry, often affecting properties such as solubility, bioavailability, and pharmacokinetics.

| Compound | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|

| Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate | C26H24FNO4 | 433.5 g/mol | Contains methyl ester group |

| 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid | C25H22FNO4 | 419.4 g/mol | Contains free carboxylic acid group |

The free acid form may exhibit different physicochemical properties compared to the methyl ester, including:

-

Increased water solubility due to the ionizable carboxylic acid group

-

Different binding interactions with biological targets

-

Altered cell permeability and distribution in biological systems

-

Potential differences in metabolic stability and clearance

Structure-Activity Relationship Considerations

The substitution pattern on the azetidinone ring and the surrounding groups plays a crucial role in determining the compound's biological activity. Specific features that may influence activity include:

-

The stereochemistry at the 2S and 3R positions

-

The presence of the benzyloxy group, which may affect lipophilicity and binding interactions

-

The fluorophenyl substituent, which can enhance metabolic stability and binding affinity

-

The methyl ester group, which may serve as a prodrug functionality

Analytical Methods for Identification and Characterization

The identification and characterization of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate can be performed using various analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and stereochemical analysis

-

Infrared (IR) spectroscopy to identify functional groups, particularly the ester carbonyl and β-lactam carbonyl groups

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

UV-visible spectroscopy for chromophore characterization

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) for purity determination and separation from related compounds

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

-

Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification

X-ray Crystallography

X-ray crystallography provides definitive confirmation of the three-dimensional structure, including absolute stereochemistry at the 2S and 3R positions, which is crucial for understanding structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume